molecular formula C7H11NO2 B074337 3,3-Dimethylglutarimide CAS No. 1123-40-6

3,3-Dimethylglutarimide

Cat. No.: B074337
CAS No.: 1123-40-6
M. Wt: 141.17 g/mol
InChI Key: YUJCWMGBRDBPDL-UHFFFAOYSA-N
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Description

It is a white to white-grey crystalline powder that is soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

It has been used as a reactant for the synthesis of various compounds, including spiro-piperidine inhibitors for the modulation of the m2 proton channel from influenza a virus and second-generation selective inhibitors of hepatitis c virus ns3 serine protease .

Mode of Action

It is known to be involved in the formation of heterodimers , which suggests that it may interact with its targets to induce conformational changes, leading to altered protein function.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylglutarimide can be synthesized through the dehydration of the amide of glutaric acid. The process involves the use of hot water or ethanol for recrystallization . Another method involves the reaction of 4,4-dimethylpiperidinium chloride with a base to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The compound is then purified through recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylglutarimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes two methyl groups attached to the glutarimide core. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4,4-dimethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJCWMGBRDBPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074454
Record name 3,3-Dimethylglutarimide
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-40-6
Record name 4,4-Dimethyl-2,6-piperidinedione
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Record name 3,3-Dimethylglutarimide
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Record name 3,3-Dimethylglutarimide
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Record name 4,4-dimethylpiperidine-2,6-dione
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Record name 3,3-DIMETHYLGLUTARIMIDE
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Synthesis routes and methods

Procedure details

8.8 g (22.1 mmol) of rac-cis-1-[4-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indol-3-yl)-butyl]-4,4-dimethyl-piperidine-2,6-dione hydrochloride were mixed well with 100 g of pyridine hydrochloride and stirred under an argon atmosphere in an oil bath for 4 hours at an oil bath temperature of 180°. After cooling the mixture was treated with ice-water, whereupon the brown solution was made alkaline with ammonium hydroxide solution and then extracted with methylene chloride. The organic phase was washed with water, dried over magnesium sulphate and evaporated. The brown oily product obtained (9.8 g) was chromatographed on a 30-fold amount of silica gel. The uniform eluates obtained in a thin-layer chromatogram using methylene chloride/ethyl acetate 1:1 were pooled and evaporated. The oil obtained crystallized after treatment with hexane. There were obtained 5.5 g (65%) of rac-cis-1-(6-hydroxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indol-3-yl)-butyl]-4,4-dimethyl-piperidine-2,6-dione in the form of yellowish crystals of m.p. 131°-132°.
Name
rac-cis-1-[4-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indol-3-yl)-butyl]-4,4-dimethyl-piperidine-2,6-dione hydrochloride
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylene chloride ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 3,3-Dimethylglutarimide?

A1: this compound is a cyclic imide derived from glutaric acid.

    Q2: How does this compound interact with metal ions?

    A2: Research shows that this compound acts as a ligand, forming complexes with various metal ions including Cu(II), Ni(II), Zn(II), Hg(II), Be(II), and Ag(I) []. The stability constants for these complexes have been determined, indicating the strength of these interactions. Notably, Silver(I) and Mercury(II) ions can form both 1:1 (ML) and 1:2 (ML2) complexes with this compound in a stepwise manner [].

    Q3: Are there any spectroscopic studies on this compound and its complexes?

    A3: Yes, vibrational spectroscopic studies combined with normal coordinate analysis have been conducted on this compound and its Mercury(II) complex []. This research provides insights into the structural changes upon complex formation and the nature of the metal-ligand bond.

    Q4: Can you elaborate on the reactivity of this compound with aryllithiums?

    A4: Studies have explored the Thorpe-Ingold effect on the reactivity of this compound and related glutarimide derivatives with aryllithiums []. The research indicates a regioselectivity in the reaction, with the formation of either hydroxy lactams or keto amides as the major products, depending on the substitution pattern of the glutarimide ring.

    Q5: Has this compound been explored for its potential use in platinum-based anticancer agents?

    A5: Yes, this compound has been investigated as a ligand in platinum(II) complexes for potential antitumor applications [, , , ]. Specifically, cis-diammineplatinum this compound blue complexes have been synthesized and characterized [, ].

    Q6: What insights have been gained from computational chemistry studies on this compound?

    A6: Density functional theory (DFT) calculations have been employed to study the structural features of platinum(II) complexes containing the 3,3-Dimethylglutarimidate ligand []. These calculations provided a theoretical basis for understanding the observed NMR spectroscopic data, particularly the restricted rotation around the Pt-N bond.

    Q7: Are there any known applications of this compound in organic synthesis?

    A7: One study used N-bromo-3,3-Dimethylglutarimide as a precursor to generate the imidyl radical via flash photolysis []. This radical intermediate can potentially participate in various synthetic transformations.

    Q8: Has the antioxidant activity of this compound or its derivatives been investigated?

    A8: While not directly focused on this compound itself, one study explored the antioxidant properties of structurally related N-(3,5-di-t-butyl-4-hydroxyphenyl) cyclic imides, including N-(3,5-di-t-butyl-4-hydroxyphenyl)-3,3-dimethylglutarimide []. These compounds demonstrated antioxidant activity comparable to butylated hydroxytoluene (BHT) but with reduced susceptibility to NO2-induced yellowing.

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